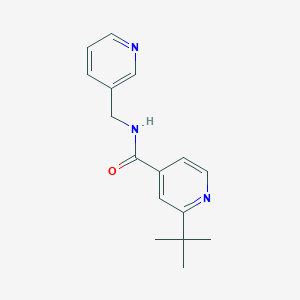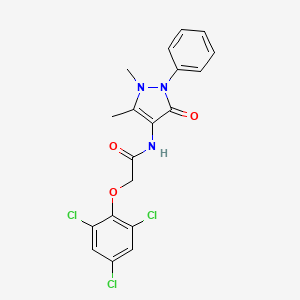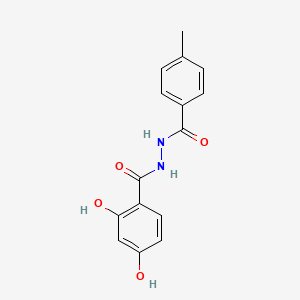
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and enzymes. For example, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In addition, it has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, it has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest at the G2/M phase. Furthermore, it has been reported to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide in lab experiments is its potential applications in the development of novel drugs for the treatment of various diseases. In addition, this compound is relatively easy to synthesize and purify, which makes it a suitable candidate for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide. One of the future directions is the development of more potent and selective analogs of this compound for the treatment of various diseases. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological effects. Furthermore, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in humans. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored.
Synthesis Methods
The synthesis of 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide involves the reaction of isonicotinic acid with tert-butylamine and 3-pyridinemethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through chromatographic techniques such as column chromatography or HPLC.
Scientific Research Applications
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the development of drugs for the treatment of various diseases such as cancer, tuberculosis, and Alzheimer's disease. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. In addition, this compound has also shown promising results in the development of drugs for the treatment of tuberculosis by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, it has been reported to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
properties
IUPAC Name |
2-tert-butyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)14-9-13(6-8-18-14)15(20)19-11-12-5-4-7-17-10-12/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPBJXHOZKIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
